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Compound of Interest

Compound Name: 1-Methoxycyclooct-1-ene

Cat. No.: B15047316 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the enol ether, 1-methoxycyclooct-1-ene. Due to the limited availability of directly

published experimental data for this specific compound, this document compiles predicted

values based on the analysis of analogous structures and established principles of

spectroscopic interpretation. It also includes detailed experimental protocols for the synthesis

and spectroscopic analysis of similar compounds, which can be adapted for 1-
methoxycyclooct-1-ene.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 1-methoxycyclooct-1-ene. These predictions are

derived from the known spectral characteristics of similar enol ethers, cycloalkenes, and

methoxy-substituted compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

Vinylic Proton 4.5 - 4.8 Triplet 6.0 - 8.0

Methoxy Protons (-

OCH₃)
3.5 - 3.7 Singlet N/A

Allylic Protons (-CH₂-

C=)
2.0 - 2.3 Multiplet -

Cyclooctyl Protons (-

CH₂-)
1.3 - 1.8 Multiplet -

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)

Quaternary Olefinic Carbon (=C-O) 150 - 160

Tertiary Olefinic Carbon (=CH) 95 - 105

Methoxy Carbon (-OCH₃) 55 - 60

Allylic Carbon (-CH₂-C=) 25 - 35

Cyclooctyl Carbons (-CH₂) 20 - 30

Table 3: Predicted Infrared (IR) Spectroscopy Data
Vibrational Mode

Predicted Absorption Range

(cm⁻¹)
Intensity

C=C Stretch (Enol Ether) 1650 - 1690 Strong

=C-H Stretch 3020 - 3080 Medium

C-O-C Asymmetric Stretch 1200 - 1275 Strong

C-O-C Symmetric Stretch 1020 - 1080 Strong

sp³ C-H Stretch 2850 - 2960 Strong
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Table 4: Predicted Mass Spectrometry (MS) Data
m/z Value Proposed Fragment Notes

140 [M]⁺ Molecular Ion

125 [M - CH₃]⁺ Loss of a methyl radical

111 [M - C₂H₅]⁺ or [M - OCH₃]⁺
Loss of an ethyl radical or

methoxy radical

97 [C₇H₁₃]⁺
Cycloheptenyl cation after

rearrangement

81 [C₆H₉]⁺ Further fragmentation

Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis and

spectroscopic characterization of 1-methoxycyclooct-1-ene.

Synthesis of 1-Methoxycyclooct-1-ene (Illustrative)
This protocol is based on the Williamson ether synthesis, a common method for preparing

ethers.

Materials:

Cyclooctanone

Trimethyl orthoformate

Methanol

Strong acid catalyst (e.g., p-toluenesulfonic acid)

Anhydrous sodium sulfate

Diethyl ether

Saturated sodium bicarbonate solution
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Brine

Procedure:

To a solution of cyclooctanone in methanol, add trimethyl orthoformate and a catalytic

amount of p-toluenesulfonic acid.

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and quench with a

saturated sodium bicarbonate solution.

Extract the product with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the crude product by fractional distillation or column chromatography on silica gel.

NMR Spectroscopy
Instrumentation:

A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

Dissolve 5-10 mg of the purified 1-methoxycyclooct-1-ene in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a

relaxation delay of 1-2 seconds, and 16-32 scans.
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Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters

include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number

of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
Instrumentation:

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

Place a drop of the neat liquid sample onto one face of a polished salt plate (e.g., NaCl or

KBr).

Place a second salt plate on top to create a thin film of the liquid between the plates.

Mount the plates in the spectrometer's sample holder.

Data Acquisition:

Record the spectrum over the range of 4000-400 cm⁻¹.

Perform a background scan with the empty salt plates prior to running the sample.

Mass Spectrometry (MS)
Instrumentation:

A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

Introduce a small amount of the sample into the instrument, typically via a direct insertion

probe or a gas chromatography (GC) inlet.

Data Acquisition:

Acquire the mass spectrum using a standard EI voltage of 70 eV.
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Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z

30-200).

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized compound like 1-methoxycyclooct-1-ene.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 1-
methoxycyclooct-1-ene.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Methoxycyclooct-1-ene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15047316#1-methoxycyclooct-1-ene-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15047316?utm_src=pdf-body
https://www.benchchem.com/product/b15047316?utm_src=pdf-body-img
https://www.benchchem.com/product/b15047316?utm_src=pdf-body
https://www.benchchem.com/product/b15047316?utm_src=pdf-body
https://www.benchchem.com/product/b15047316#1-methoxycyclooct-1-ene-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b15047316#1-methoxycyclooct-1-ene-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b15047316#1-methoxycyclooct-1-ene-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b15047316#1-methoxycyclooct-1-ene-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15047316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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